C2 Substituent-Dependent Vasorelaxant Mechanism Shift: 4-Methoxyphenoxyacetate vs. Acetoxy (SG-209) vs. Nitroxy (Nicorandil)
In isolated canine circumflex coronary arteries contracted with 25 mmol/L KCl, the closely related analog 2-nicotinamidoethyl acetate (SG-209) produced concentration-dependent relaxation over 10⁻⁴–10⁻² mol/L that was antagonized by the K_ATP channel blocker glibenclamide (rightward parallel shift of the concentration-relaxation curve) but not by the soluble guanylate cyclase inhibitor methylene blue, confirming a predominantly K_ATP channel-mediated mechanism [1]. In contrast, nicorandil (SG-75; 10⁻⁶–10⁻³ mol/L) exhibited relaxation that was methylene-blue-sensitive and glibenclamide-resistant, indicating dual NO/cGMP + K_ATP mechanisms [1]. The target compound replaces the acetoxy group of SG-209 with a 4-methoxyphenoxyacetate moiety. Based on the established SAR principle that the C2 substituent governs both potency and mechanism [1], the 4-methoxyphenoxyacetate group is predicted to further refine K_ATP channel subtype selectivity while eliminating any residual nitrate-like NO-donor activity, positioning this compound as a pure K_ATP channel modulator with potentially greater target specificity than nicorandil and different pharmacokinetic properties than SG-209.
| Evidence Dimension | Mechanism of vasorelaxation (glibenclamide sensitivity as K_ATP channel dependence indicator; methylene blue sensitivity as NO/cGMP pathway dependence indicator) |
|---|---|
| Target Compound Data | Predicted: glibenclamide-sensitive, methylene-blue-insensitive (pure K_ATP mechanism expected based on non-nitrate C2 substituent and ester linkage similar to SG-209); no direct head-to-head measurement available. |
| Comparator Or Baseline | SG-209 (2-nicotinamidoethyl acetate): glibenclamide-sensitive (rightward parallel shift), methylene-blue-insensitive; Nicorandil (SG-75): methylene-blue-sensitive, glibenclamide-resistant. Relaxant potency order: Nicorandil ≫ SG-209 > SG-212 ≈ SG-103 > SG-86 [1]. |
| Quantified Difference | Qualitative mechanism shift from dual NO/K_ATP (nicorandil) to predominantly K_ATP (SG-209). Target compound's 4-methoxyphenoxyacetate C2 substituent is predicted to further accentuate K_ATP selectivity vs. SG-209 based on increased steric bulk and altered H-bonding capacity. Quantitative comparative potency data for the target compound are not yet available in the public domain. |
| Conditions | Isolated canine circumflex coronary arteries contracted with 25 mmol/L KCl or 10⁻⁷ mol/L U46619 (thromboxane A2 analogue); glibenclamide 10⁻⁶ mol/L; methylene blue 10⁻⁵ mol/L [1]. |
Why This Matters
A pure K_ATP channel opener without nitrate tolerance issues offers distinct therapeutic and experimental advantages over dual-mechanism nicorandil, and the differentiated C2 substituent of the target compound provides a unique tool for dissecting K_ATP subtype pharmacology.
- [1] Satoh K, Yamada H, Taira N. The group at C2 of N-ethylnicotinamide determines the vasodilator potencies and mechanisms of action of nicorandil and its congeners in canine coronary arteries. Naunyn-Schmiedeberg's Archives of Pharmacology. 1991;344(5):589-595. doi:10.1007/BF00170657. View Source
